PF-4840154 is 2,800-fold More Potent at Human TRPA1 Than the Classical Agonist AITC
PF-4840154 exhibits an EC50 of 23 nM for the human TRPA1 channel, compared to 64 µM (64,000 nM) for allyl isothiocyanate (AITC), representing a ~2,800-fold increase in potency [1]. This head-to-head potency difference is based on calcium influx assays in TRPA1-expressing HEK293 cells [2].
| Evidence Dimension | Potency at human TRPA1 channel |
|---|---|
| Target Compound Data | EC50 = 23 nM |
| Comparator Or Baseline | Allyl isothiocyanate (AITC) EC50 = 64 µM |
| Quantified Difference | 2,800-fold higher potency |
| Conditions | hTRPA1-expressing HEK293 cells; calcium influx assay |
Why This Matters
The dramatically higher potency of PF-4840154 allows for use at lower concentrations, reducing the risk of off-target effects and compound precipitation in both in vitro and in vivo assays.
- [1] Ryckmans T, Aubdool AA, Bodkin JV, et al. Design and pharmacological evaluation of PF-4840154, a non-electrophilic reference agonist of the TrpA1 channel. Bioorg Med Chem Lett. 2011;21(16):4857-4859. View Source
- [2] Khalil M, Alliger D, Weidinger C, et al. TRPA1: A molecular view. Cells. 2021;10(5):1167. View Source
